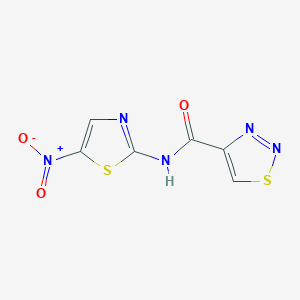![molecular formula C13H12BrN3S B14987859 6-(3-Bromophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B14987859.png)
6-(3-Bromophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Bromophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a bromophenyl group and a propyl chain in the structure of this compound contributes to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole typically involves the reaction of 2-amino-1,3,4-thiadiazole with an appropriate bromo ketone under microwave activation. This method offers the advantages of convenient operation, short reaction time, and good yields . The reaction conditions generally include the use of a solvent such as dimethylformamide (DMF) and a microwave oven set to a specific power level and duration.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-Bromophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the compound.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound has shown promise as an anticancer agent, particularly in targeting the epidermal growth factor receptor (EGFR) in cancer cells.
Anti-Inflammatory Agents: Derivatives of imidazo[2,1-b][1,3,4]thiadiazole have been evaluated for their anti-inflammatory and analgesic activities.
Antimicrobial Activity: The compound has demonstrated antimicrobial activity against various bacterial and fungal strains.
Mécanisme D'action
The mechanism of action of 6-(3-Bromophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), leading to the suppression of cancer cell proliferation . The compound may also induce apoptosis in cancer cells through the activation of extrinsic apoptotic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole: This compound has shown potent anticancer activity and higher binding scores to EGFR compared to erlotinib.
2-(6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole: Exhibits significant anticancer activity against MCF-7 and A549 cancer cell lines.
2-(6-(4-Nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole: Also demonstrates potent anticancer properties.
Uniqueness
6-(3-Bromophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole is unique due to the presence of the bromophenyl group, which enhances its biological activity and specificity towards certain molecular targets. This structural feature distinguishes it from other similar compounds and contributes to its potential as a therapeutic agent.
Propriétés
Formule moléculaire |
C13H12BrN3S |
|---|---|
Poids moléculaire |
322.23 g/mol |
Nom IUPAC |
6-(3-bromophenyl)-2-propylimidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H12BrN3S/c1-2-4-12-16-17-8-11(15-13(17)18-12)9-5-3-6-10(14)7-9/h3,5-8H,2,4H2,1H3 |
Clé InChI |
TZPRSMXAHWCCKJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NN2C=C(N=C2S1)C3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14987780.png)
![5-chloro-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B14987789.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B14987790.png)
![2-Cyclopropyl-6-(3,4-dimethylphenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B14987798.png)
![2-[4-(propan-2-yl)phenoxy]-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B14987802.png)
![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}naphthalene-1-carboxamide](/img/structure/B14987807.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B14987809.png)
![4-tert-butyl-N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B14987813.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-2-yl)butanamide](/img/structure/B14987817.png)
![2-(ethylsulfonyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]-N-phenylpyrimidine-4-carboxamide](/img/structure/B14987828.png)
![2-{1-[(4-Methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzoxazole](/img/structure/B14987829.png)
![5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(naphthalen-2-yl)pyrimidine-4-carboxamide](/img/structure/B14987837.png)


